molecular formula C11H12O B1615098 1-Phenyl-1-penten-3-one CAS No. 3152-68-9

1-Phenyl-1-penten-3-one

Cat. No. B1615098
CAS RN: 3152-68-9
M. Wt: 160.21 g/mol
InChI Key: LVGUHATVVHIJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

  • Boiling Point : Around 416–418°C at reduced pressure .
  • IR Spectrum : The compound exhibits characteristic absorption bands in the infrared region .
  • Mass Spectrum : The electron ionization mass spectrum provides information about its fragmentation pattern .

Scientific Research Applications

Electrochemical Behavior

  • Electrochemical Reduction : A study investigated the electrochemical behavior of a similar compound, 4,4-dimethyl-1-phenyl-1-penten-3-one, highlighting two one-electron processes in an acid medium and exploring intermediate radical adsorption (Almirón et al., 1988).

Chemical Synthesis and Reactions

  • Grignard and Related Reactions : Research on 1-Phenyl-1-penten-4-yn-3-ol, a related compound, contributes to understanding Grignard reactions, preparation of acetylene derivatives, and the use of ethynylmagnesium bromide (Skattebol et al., 2003).
  • Oxidation Studies : Oxidation rates of compounds structurally related to GR-S, including 1-phenyl-3-pentene, have been measured, providing insights into reaction rates and the formation of oxidation products (Lawrence & Shelton, 1950).
  • Photocatalytic Behavior in Alkene Isomerization : A comparison of photocatalytic activities of phosphinated polymer-anchored iron carbonyl species and homogeneous phosphine substituted iron carbonyl species in alkene isomerization highlights the efficiency and selectivity of these catalysts (Sanner et al., 1979).

Vibrational Studies and Molecular Structure

  • Vibrational Assignment and Structure Analysis : Research on 3-amino-1-phenyl-2-buten-1-one, a compound structurally similar to 1-Phenyl-1-penten-3-one, focused on its vibrational frequencies and molecular structure using density functional theory and ab initio calculations (Raissi et al., 2006).

Environmental Impact Assessment

  • Photooxidation in Environmental Chemistry : The environmental impact of compounds including 1-penten-3-one was evaluated in terms of removal processes like reactions with hydroxyl radicals and photolysis, providing insights into the atmospheric chemistry of stressed-induced compounds (Jiménez et al., 2009).

Photophysical Studies

  • Conformation-specific Spectroscopy and Photophysics : The study of single-conformation spectroscopy of 5-phenyl-1-pentene, a compound related to 1-Phenyl-1-penten-3-one, involved methods like resonant two-photon ionization and rotational band contour analysis to explore the sensitivity of transition dipole moments to the conformation of the side chain (Pillsbury & Zwier, 2009).

properties

IUPAC Name

(E)-1-phenylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGUHATVVHIJET-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1-penten-3-one

CAS RN

18402-88-5, 3152-68-9
Record name NSC148201
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl styryl ketone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenylpent-1-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1-penten-3-one
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1-penten-3-one
Reactant of Route 3
Reactant of Route 3
1-Phenyl-1-penten-3-one
Reactant of Route 4
Reactant of Route 4
1-Phenyl-1-penten-3-one
Reactant of Route 5
Reactant of Route 5
1-Phenyl-1-penten-3-one
Reactant of Route 6
Reactant of Route 6
1-Phenyl-1-penten-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.